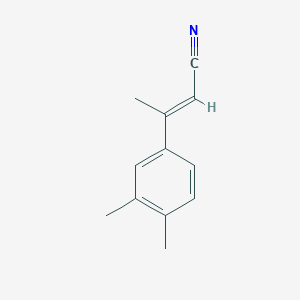

2-Butenenitrile, 3-(3,4-dimethylphenyl)-

Description

Contextualization within Nitrile Chemistry

Nitriles are organic compounds that contain a cyano (-C≡N) functional group. The carbon-nitrogen triple bond and the electronegativity of the nitrogen atom confer unique reactivity to this class of molecules. Nitriles are precursors to a variety of other functional groups, including amines, amides, and carboxylic acids, through reactions such as reduction and hydrolysis. sci-rad.comlibretexts.org

The presence of a carbon-carbon double bond in conjugation with the nitrile group, as seen in α,β-unsaturated nitriles like 2-butenenitrile derivatives, significantly influences their chemical behavior. This conjugation results in a delocalized π-electron system, which activates the molecule for certain types of reactions. masterorganicchemistry.comresearchgate.net Specifically, the β-carbon becomes susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. masterorganicchemistry.comwikipedia.org

The synthesis of nitriles can be achieved through various methods, including the dehydration of amides and the reaction of alkyl halides with cyanide salts. sci-rad.com For α,β-unsaturated nitriles, a common synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as acetonitrile (B52724), in the presence of a basic catalyst. researchgate.netarkat-usa.org

Isomeric Considerations of 2-Butenenitrile Derivatives

Isomerism is a key feature of 2-butenenitrile derivatives, arising from both the geometry of the double bond and the potential for different substitution patterns.

E/Z Isomerism: The restricted rotation around the carbon-carbon double bond in 2-butenenitrile derivatives leads to the possibility of E/Z isomerism (also known as geometric isomerism). nih.govmedchemexpress.com The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. gauthmath.comsigmaaldrich.com For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. sigmaaldrich.comnih.gov

Positional Isomerism: In substituted derivatives, the position of the substituents on the butenenitrile framework or on any attached aryl groups leads to positional isomers. For instance, with a dimethylphenyl substituent, the methyl groups can be located at various positions on the benzene (B151609) ring, leading to distinct isomers with potentially different physical and chemical properties.

Structural Specificity of 2-Butenenitrile, 3-(3,4-dimethylphenyl)-

The specific compound, 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, has a well-defined structure that dictates its chemical identity. Its IUPAC name is often given as (E)-3-(3,4-dimethylphenyl)but-2-enenitrile , indicating that the higher priority groups around the double bond are on opposite sides. The structure consists of a but-2-enenitrile (B8813972) core where the carbon at position 3 is attached to a 3,4-dimethylphenyl group.

The synthesis of this compound would likely involve a Knoevenagel condensation between 3',4'-dimethylacetophenone (B146666) and a source of the nitrile group, such as acetonitrile, catalyzed by a base. uchicago.edulibretexts.org

The table below summarizes the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| IUPAC Name | (E)-3-(3,4-dimethylphenyl)but-2-enenitrile |

| CAS Number | Not explicitly available |

| Molecular Weight | 171.24 g/mol |

The presence of the 3,4-dimethylphenyl group introduces steric and electronic effects that influence the reactivity of the α,β-unsaturated nitrile system. For instance, the electron-donating nature of the methyl groups can affect the electrophilicity of the β-carbon in Michael addition reactions. Furthermore, the aryl group provides a site for potential cycloaddition reactions.

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethylphenyl)but-2-enenitrile |

InChI |

InChI=1S/C12H13N/c1-9-4-5-12(8-11(9)3)10(2)6-7-13/h4-6,8H,1-3H3/b10-6+ |

InChI Key |

QFRUJWDBFOIDOH-UXBLZVDNSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C(=C/C#N)/C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=CC#N)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenenitrile, 3 3,4 Dimethylphenyl

Direct Synthesis Approaches

Direct synthesis methods for 3-(3,4-dimethylphenyl)-2-butenenitrile involve the construction of the core butenenitrile structure in a single key step from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Isomerization Reactions of Butenenitrile Precursors

The isomerization of butenenitrile precursors represents a potential direct route to the desired product. This strategy relies on the rearrangement of the double bond within a pre-existing butenenitrile framework to achieve the desired conjugation with the nitrile group and the aromatic ring.

Catalytic isomerization offers a powerful tool for the selective migration of double bonds. Nickel-catalyzed isomerization has been reported for related butenenitrile derivatives, suggesting its applicability in this context. These reactions typically involve a nickel(0) complex that facilitates the reversible insertion and β-hydride elimination steps, leading to the thermodynamically more stable conjugated isomer.

Base-catalyzed isomerization presents an alternative approach. The use of a strong base can facilitate the deprotonation of a carbon atom adjacent to the nitrile group, leading to the formation of a resonance-stabilized anion. Subsequent protonation can then occur at a different position, resulting in the migration of the double bond into conjugation with the nitrile. The choice of base and reaction conditions is crucial to control the selectivity of the isomerization process and avoid potential side reactions.

| Catalyst/Base | Substrate Scope | Typical Conditions | Outcome |

| Nickel(0) Complex | Alkenyl nitriles | Anhydrous solvent, inert atmosphere, elevated temperature | Formation of α,β-unsaturated nitriles |

| Potassium tert-butoxide | Butenenitrile derivatives with acidic α-protons | Anhydrous THF or DMSO, room temperature to moderate heating | Equilibration to the thermodynamically favored conjugated isomer |

Nucleophilic Addition Pathways to Electrophilic Species

Nucleophilic addition reactions provide a versatile and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing 3-(3,4-dimethylphenyl)-2-butenenitrile, this can involve the addition of a nucleophilic nitrile-containing species to an electrophilic precursor derived from 3,4-dimethylacetophenone.

One common example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In a plausible route, 3,4-dimethylacetophenone could react with an active methylene (B1212753) compound such as ethyl cyanoacetate in the presence of a weak base like piperidine or ammonia. The initial aldol-type addition product would then undergo spontaneous dehydration to yield the α,β-unsaturated nitrile.

| Reaction | Electrophile | Nucleophile | Catalyst/Base | Product |

| Knoevenagel Condensation | 3,4-Dimethylacetophenone | Ethyl Cyanoacetate | Piperidine, Acetic Acid | Ethyl 2-cyano-3-(3,4-dimethylphenyl)but-2-enoate |

Subsequent decarboxylation would be required to obtain the target molecule from the product of this specific Knoevenagel condensation.

Multi-Step Organic Synthetic Routes

Multi-step syntheses offer greater flexibility in the construction of complex molecules like 3-(3,4-dimethylphenyl)-2-butenenitrile, allowing for the sequential introduction of functional groups and better control over the final structure.

Precursor Compounds and Reaction Sequences

A common multi-step approach involves olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These methods are highly effective for the formation of carbon-carbon double bonds with good control over their geometry.

In a Wittig approach, a phosphonium ylide derived from a cyanomethylphosphonium salt would be reacted with 3,4-dimethylacetophenone. The ylide, a powerful nucleophile, attacks the carbonyl carbon of the ketone, leading to the formation of a betaine intermediate which then collapses to form the desired alkene and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons reaction offers an alternative with several advantages, including the use of more reactive phosphonate carbanions and the easy removal of the phosphate byproduct. In this case, 3,4-dimethylacetophenone would be treated with the carbanion generated from diethyl cyanomethylphosphonate.

Illustrative Reaction Sequence (Horner-Wadsworth-Emmons):

Preparation of the Phosphonate Reagent: Diethyl phosphite is reacted with chloroacetonitrile in the presence of a base to form diethyl cyanomethylphosphonate.

Generation of the Carbanion: The phosphonate is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic carbanion.

Olefination: The carbanion is then reacted with 3,4-dimethylacetophenone to yield 3-(3,4-dimethylphenyl)-2-butenenitrile.

| Step | Reactants | Reagents | Product |

| 1 | Diethyl phosphite, Chloroacetonitrile | Sodium Ethoxide | Diethyl cyanomethylphosphonate |

| 2 | Diethyl cyanomethylphosphonate | Sodium Hydride | Sodium salt of diethyl cyanomethylphosphonate |

| 3 | 3,4-Dimethylacetophenone, Sodium salt of diethyl cyanomethylphosphonate | - | 3-(3,4-dimethylphenyl)-2-butenenitrile |

Stereoselective Synthetic Pathways for Geometric Isomers

The double bond in 3-(3,4-dimethylphenyl)-2-butenenitrile can exist as either the (E) or (Z) geometric isomer. The stereochemical outcome of the synthesis is often dependent on the chosen methodology.

The Horner-Wadsworth-Emmons reaction is particularly well-known for its high (E)-selectivity, especially when using stabilized phosphonate ylides. wikipedia.org The thermodynamic stability of the (E)-isomer, where the bulkier groups (the 3,4-dimethylphenyl group and the nitrile group) are on opposite sides of the double bond, often drives the reaction towards this outcome.

In contrast, the standard Wittig reaction with non-stabilized ylides typically favors the formation of the (Z)-isomer. However, for stabilized ylides, such as the one derived from a cyanomethylphosphonium salt, the reaction often yields a mixture of (E) and (Z) isomers, with the (E)-isomer frequently being the major product due to its greater thermodynamic stability.

To achieve a higher yield of the (Z)-isomer, modifications to the Wittig reaction, such as the Schlosser modification, can be employed. This involves the use of a second equivalent of strong base at low temperature to deprotonate the betaine intermediate, followed by protonation to favor the formation of the less stable (Z)-alkene.

| Method | Typical Stereoselectivity | Key Factors |

| Horner-Wadsworth-Emmons | Predominantly (E) | Thermodynamic control, steric factors |

| Standard Wittig (with stabilized ylide) | Mixture of (E) and (Z), often favoring (E) | Reversibility of betaine formation |

| Schlosser Modification of Wittig | Predominantly (Z) | Kinetic control via lithiated betaine |

Organic Transformations and Reaction Mechanisms of 2 Butenenitrile, 3 3,4 Dimethylphenyl

Reactivity of the Nitrile Group (–C≡N)

The nitrile group is a versatile functional group that can undergo a range of transformations, including hydrolysis, reduction, and nucleophilic addition. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom.

Hydrolysis Pathways (Acid- and Base-Catalyzed)

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be catalyzed by either acid or base and typically requires heating.

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A molecule of water, acting as a nucleophile, then attacks this carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed under the reaction conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In a base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water. Tautomerization then yields an amide, which is subsequently hydrolyzed under basic conditions to form a carboxylate salt. An acidic workup is then required to obtain the final carboxylic acid product. chegg.com

Table 1: Representative Conditions for Hydrolysis of 3-Aryl-2-butenenitriles

| Catalyst | Reagents & Conditions | Product | General Yield Range |

| Acid | H₂SO₄/H₂O, Reflux | 3-(3,4-dimethylphenyl)but-2-enoic acid | High |

| Base | NaOH/H₂O, Reflux, then H₃O⁺ workup | 3-(3,4-dimethylphenyl)but-2-enoic acid | High |

Reduction Reactions (e.g., Hydride Reductions, Catalytic Hydrogenation)

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent for nitriles. masterorganicchemistry.com

Lithium aluminum hydride reduction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org The reaction proceeds through an intermediate imine-aluminum complex, which upon hydrolysis, yields the primary amine. This method is highly efficient for the conversion of nitriles to primary amines. masterorganicchemistry.com

Catalytic hydrogenation of nitriles to primary amines can be achieved using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. To suppress the formation of secondary and tertiary amines as byproducts, these hydrogenations are often carried out in the presence of an acid or in a solvent system that removes the primary amine product as it is formed. masterorganicchemistry.com

Table 2: Reduction Methods for 3-Aryl-2-butenenitriles

| Reagent/Catalyst | Solvent | Product | General Yield Range |

| LiAlH₄, then H₂O workup | Diethyl ether or THF | 3-(3,4-dimethylphenyl)but-2-en-1-amine | High |

| H₂, Pd/C | Ethanol, Acetic Acid | 3-(3,4-dimethylphenyl)butan-1-amine | Good to High |

Note: The yields are generalized for 3-aryl-2-butenenitriles. Catalytic hydrogenation often reduces both the nitrile and the C=C double bond.

Nucleophilic Additions to the Cyano Moiety (e.g., Grignard Reagents)

Grignard reagents (RMgX) add to the electrophilic carbon of the nitrile group to form an imine intermediate after an initial addition. wikipedia.org This intermediate is then hydrolyzed in a subsequent acidic workup step to yield a ketone. This two-step process is a valuable method for the synthesis of ketones from nitriles. nih.gov The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

For 2-butenenitrile, 3-(3,4-dimethylphenyl)-, the addition of a Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), followed by acidic hydrolysis, would yield 3-(3,4-dimethylphenyl)-2-pentanone.

Table 3: Grignard Reaction with 3-Aryl-2-butenenitriles

| Grignard Reagent | Reaction Steps | Product | General Yield Range |

| R-MgX | 1. Diethyl ether or THF, 2. H₃O⁺ workup | Ketone (Ar-C(R)=CH-CH₃) | Moderate to High |

Note: The yields are generalized based on reactions with similar α,β-unsaturated nitriles.

Reactivity of the Carbon-Carbon Double Bond (C=C)

The carbon-carbon double bond in 2-butenenitrile, 3-(3,4-dimethylphenyl)- is activated towards both electrophilic and nucleophilic (via Michael addition) attack due to its conjugation with the electron-withdrawing nitrile group.

Hydrogenation and Other Electrophilic or Radical Addition Reactions

Catalytic hydrogenation can reduce the carbon-carbon double bond, typically in conjunction with the reduction of the nitrile group, to yield a saturated amine. masterorganicchemistry.com Selective reduction of the C=C bond while preserving the nitrile group can be challenging but may be achieved under specific catalytic conditions.

Electrophilic addition reactions, such as the addition of hydrogen halides (HX), proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation at the carbon bearing the aryl group. The subsequent attack of the halide ion will yield the corresponding halo-nitrile. masterorganicchemistry.com

Radical additions to the C=C bond can also occur, often initiated by radical initiators or photochemically. These reactions can proceed with anti-Markovnikov regioselectivity.

Stereochemical Outcomes in Olefinic Transformations

The stereochemistry of addition reactions to the C=C double bond is an important consideration. Catalytic hydrogenation from a solid catalyst surface typically results in syn-addition of the two hydrogen atoms to the same face of the double bond.

For electrophilic additions that proceed through a cyclic intermediate (e.g., bromination with Br₂), anti-addition is generally observed. When the addition proceeds through an open carbocation, a mixture of syn and anti products may be formed. The stereochemical outcome can be influenced by the steric hindrance posed by the substituents on the double bond and the reaction conditions.

The hydrogenation of chiral 3-aryl-2-butenenitrile derivatives can lead to the formation of diastereomers. The stereoselectivity of such reactions can often be controlled by using chiral catalysts, which is a key strategy in asymmetric synthesis.

Reactivity of the Aromatic Moiety (3,4-dimethylphenyl group)

The reactivity of the 3,4-dimethylphenyl group in 2-Butenenitrile, 3-(3,4-dimethylphenyl)- is fundamentally governed by the electronic properties of its substituents. The aromatic ring's behavior in chemical transformations, particularly electrophilic aromatic substitution, is dictated by the interplay of the activating methyl groups and the nature of the 3-(2-butenenitrile) substituent.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. unizin.orglumenlearning.com Substituents that donate electron density to the ring activate it towards electrophilic attack, making the reaction faster than with benzene (B151609), while electron-withdrawing groups deactivate the ring. libretexts.org

In the case of the 3,4-dimethylphenyl moiety, the two methyl (-CH₃) groups are considered activating groups. libretexts.org They donate electron density to the aromatic ring through an inductive effect, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.orglibretexts.org Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.orgorganicchemistrytutor.com

The 3-(2-butenenitrile) substituent, being a vinylic system attached to a cyano group, is generally considered to be deactivating due to the electron-withdrawing nature of the nitrile group. pitt.edu However, its influence on the aromatic ring is mediated through the butene chain, which can diminish its deactivating effect compared to a directly conjugated system.

Considering the positions on the 3,4-dimethylphenyl ring, the available sites for substitution are at C2, C5, and C6. The directing effects of the two methyl groups are cooperative. The methyl group at C3 directs to the C2 (ortho) and C5 (para) positions. The methyl group at C4 directs to the C5 (ortho) and C2 (para) positions. Therefore, the positions at C2 and C5 are strongly activated and are the most likely sites for electrophilic attack. The C6 position is only activated by the ortho-directing effect of the C4-methyl group and is sterically hindered by the adjacent substituent, making it a less favored site for substitution.

Standard electrophilic aromatic substitution reactions that could be anticipated for this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The regioselectivity of these reactions would be expected to favor substitution at the C2 and C5 positions. The exact ratio of the products would depend on the specific electrophile and reaction conditions.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Butenenitrile, 3-(2-nitro-3,4-dimethylphenyl)- and 2-Butenenitrile, 3-(5-nitro-3,4-dimethylphenyl)- |

| Bromination | Br₂/FeBr₃ | 2-Butenenitrile, 3-(2-bromo-3,4-dimethylphenyl)- and 2-Butenenitrile, 3-(5-bromo-3,4-dimethylphenyl)- |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Butenenitrile, 3-(2-acyl-3,4-dimethylphenyl)- and 2-Butenenitrile, 3-(5-acyl-3,4-dimethylphenyl)- |

Side-Chain Reactivity of Methyl Substituents

The methyl groups attached to the aromatic ring, while primarily influencing the ring's reactivity, can also undergo their own characteristic reactions, particularly under conditions that favor free-radical pathways or strong oxidation.

Oxidation: Alkyl groups attached to a benzene ring are susceptible to oxidation. libretexts.org Strong oxidizing agents, such as alkaline potassium permanganate (B83412) (KMnO₄) followed by acidification, can oxidize the methyl groups to carboxylic acid groups (-COOH). libretexts.orgchemguide.co.uk Depending on the reaction conditions, it may be possible to selectively oxidize one or both methyl groups. For instance, in polymethylated arenes, it is sometimes possible to selectively oxidize a single methyl group. thieme-connect.de Such a transformation on 2-Butenenitrile, 3-(3,4-dimethylphenyl)- would yield the corresponding carboxylic acid derivatives. Research on the oxidation of xylenes (B1142099) has shown that these reactions are important commercial processes. rsc.org

Halogenation: Under free-radical conditions, typically involving UV light and in the absence of a Lewis acid catalyst, halogenation can occur on the benzylic hydrogens of the methyl groups. libretexts.orglibretexts.org This free-radical substitution would lead to the formation of (halomethyl)phenyl derivatives. libretexts.org For example, reaction with chlorine (Cl₂) under UV light could produce compounds where one or more hydrogens of the methyl groups are replaced by chlorine atoms, such as 2-Butenenitrile, 3-(3-(chloromethyl)-4-methylphenyl)- or 2-Butenenitrile, 3-(4-(chloromethyl)-3-methylphenyl)-. Further reaction could lead to di- and tri-halogenated methyl groups. libretexts.org

| Reaction Type | Typical Reagents and Conditions | Potential Products |

|---|---|---|

| Oxidation | 1. KMnO₄, NaOH, heat 2. H₃O⁺ | Carboxylic acid derivatives (e.g., 3-(3-carboxy-4-methylphenyl)-2-butenenitrile) |

| Free-Radical Halogenation | Cl₂ or Br₂, UV light | Halomethyl derivatives (e.g., 3-(3-(chloromethyl)-4-methylphenyl)-2-butenenitrile) |

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Butenenitrile, 3 3,4 Dimethylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

For 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, ¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their connectivity, and their geometric arrangement. The spectrum would be expected to show signals for the aromatic protons on the dimethylphenyl ring, the vinyl proton on the butenenitrile backbone, and the protons of the two methyl groups on the ring and the one methyl group on the backbone. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would provide definitive evidence for the E/Z isomeric configuration of the double bond.

Hypothetical ¹H and ¹³C NMR Data Table

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.10 - 7.40 (m) | 125.0 - 135.0 |

| Aromatic C-CH₃ | - | 137.0 - 140.0 |

| Aromatic C-C=C | - | 135.0 - 145.0 |

| Vinyl CH | 5.50 - 6.00 (q) | 100.0 - 115.0 |

| C=C-CN | - | 145.0 - 155.0 |

| C≡N | - | 115.0 - 120.0 |

| Phenyl-CH₃ | 2.20 - 2.30 (s) | 19.0 - 21.0 |

| Vinyl-CH₃ | 2.00 - 2.50 (d) | 15.0 - 25.0 |

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. A sharp, intense peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. Absorptions in the 1600-1650 cm⁻¹ region would correspond to the C=C double bond stretch, and bands around 1450-1600 cm⁻¹ would be due to the aromatic ring C=C stretches. C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, while those for the methyl groups would be just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds, which often yield strong Raman signals.

Hypothetical Vibrational Spectroscopy Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2240 |

| C=C (alkene) | Stretch | 1600 - 1650 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (alkane) | Stretch | 2850 - 2960 |

Note: This table is a hypothetical representation. Actual values would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, with a molecular formula of C₁₂H₁₃N, the expected exact molecular weight is approximately 171.1048 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed at m/z 171. Characteristic fragments would likely result from the loss of a methyl group ([M-15]⁺), loss of a hydrogen cyanide molecule ([M-27]⁺), and cleavage at the bond between the aromatic ring and the butenenitrile side chain, yielding ions corresponding to the dimethylphenyl cation and the butenenitrile cation.

X-ray Crystallography for Solid-State Structural Determination

Should 2-Butenenitrile, 3-(3,4-dimethylphenyl)- be a crystalline solid, X-ray crystallography could be employed for its definitive three-dimensional structural determination. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unambiguously establish the stereochemistry of the C=C double bond (E or Z) and the spatial arrangement of the dimethylphenyl group relative to the butenenitrile moiety.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating the compound from impurities and for separating its potential E and Z isomers.

High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of 2-Butenenitrile, 3-(3,4-dimethylphenyl)-. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective. A UV detector would be suitable for detection, given the conjugated aromatic and nitrile system. HPLC could also be developed to separate the E and Z isomers if they are both present in a sample.

Gas Chromatography (GC), coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would also be a powerful technique for purity analysis, provided the compound is sufficiently volatile and thermally stable. The use of a polar or non-polar capillary column would allow for the separation of the target compound from any starting materials, byproducts, or isomers.

Computational and Theoretical Chemistry Investigations of 2 Butenenitrile, 3 3,4 Dimethylphenyl

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding within a molecule. These methods provide insights into molecular orbital energies, electron distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often employed to determine optimized geometries, vibrational frequencies, and various electronic descriptors. For instance, DFT has been used to study the reactivity and stability of butene derivatives and the mechanisms of reactions involving nitriles. jocpr.comnih.govnih.gov However, no specific DFT calculations for 2-Butenenitrile, 3-(3,4-dimethylphenyl)- have been reported in the literature. A hypothetical DFT study would typically yield data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and atomic charges.

Table 1: Hypothetical DFT-Calculated Properties for 2-Butenenitrile, 3-(3,4-dimethylphenyl)- This table is for illustrative purposes only, as no specific data has been found.

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods can be highly accurate for determining molecular properties. While ab initio studies have been performed on related small molecules, no such studies specific to 2-Butenenitrile, 3-(3,4-dimethylphenyl)- were found. Such a study would provide precise information on the molecule's geometry, electronic energy, and other fundamental properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. stanford.edu MD simulations can reveal how a molecule like 2-Butenenitrile, 3-(3,4-dimethylphenyl)- might behave in different environments, such as in solution or in a biological system. This involves calculating the forces between atoms and using them to predict the molecule's motion over time. No published molecular dynamics studies for this specific compound could be located.

Table 2: Potential Areas of Investigation with MD Simulations for 2-Butenenitrile, 3-(3,4-dimethylphenyl)- This table outlines potential research areas, as no specific data has been found.

| Research Area | Description |

|---|---|

| Conformational Preferences | Identifying the most stable three-dimensional arrangements of the molecule. |

| Solvent Effects | Understanding how the molecule's structure and dynamics change in different solvents. |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the energetic pathways from reactants to products.

The characterization of transition states is a key aspect of understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate. wikipedia.orgumn.edulibretexts.orgpressbooks.pub Computational methods can be used to locate and characterize the geometry and energy of transition states, providing insight into the activation energy of a reaction. For example, studies on related compounds have computationally investigated transition states in various reactions. nih.govariel.ac.il However, no transition state characterizations for reactions involving 2-Butenenitrile, 3-(3,4-dimethylphenyl)- are available.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net Mapping the PES allows chemists to visualize reaction pathways, including reactants, products, intermediates, and transition states. While the concept is fundamental to reaction dynamics, a specific potential energy surface for the formation or reactions of 2-Butenenitrile, 3-(3,4-dimethylphenyl)- has not been computationally mapped or published.

Stereochemical Analysis using Computational Models

The stereochemical properties of 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, a chiral α,β-unsaturated nitrile, can be extensively investigated using computational models. These theoretical approaches provide deep insights into the molecule's three-dimensional structure, the stability of its different stereoisomers, and the energy barriers between conformations. Such analyses are crucial for understanding the molecule's behavior and reactivity.

Due to the presence of a chiral center at the C3 position and a double bond between C2 and C3, 2-Butenenitrile, 3-(3,4-dimethylphenyl)- can exist as a pair of enantiomers, (R)- and (S)-isomers, as well as (E)- and (Z)-diastereomers. Computational chemistry offers powerful tools to explore the conformational landscape and relative energies of these isomers.

Density Functional Theory (DFT) is a commonly employed computational method for such investigations, often utilizing basis sets like 6-31G(d,p) or larger to provide a good balance between accuracy and computational cost. researchgate.net These calculations can predict the optimized geometries of the stereoisomers, their vibrational frequencies, and their relative electronic energies.

A key aspect of the stereochemical analysis is the determination of the most stable conformation. For 2-Butenenitrile, 3-(3,4-dimethylphenyl)-, this involves analyzing the rotation around the single bond connecting the chiral carbon (C3) and the 3,4-dimethylphenyl group. The steric and electronic interactions between the nitrile group, the methyl group at C3, and the substituted aromatic ring govern the conformational preferences.

Computational models can map the potential energy surface as a function of the dihedral angle of this rotating bond. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. For instance, studies on similar molecules with rotating aryl groups have shown that these rotational barriers can be quantified. researchgate.net While specific experimental data for 2-Butenenitrile, 3-(3,4-dimethylphenyl)- is not available, analogous systems provide insight into the expected energy ranges.

| Parameter | Method | Basis Set | Calculated Value (kcal/mol) | Reference Compound |

| Rotational Barrier (C-N bond) | DFT | Various | 15-22 | Amides researchgate.net |

| Rotational Barrier (C-C bond) | Computational Analysis | - | Varies with substituents | Aryl-substituted systems researchgate.net |

This table presents representative computational data for rotational barriers in related molecular structures to illustrate the types of parameters that would be calculated for 2-Butenenitrile, 3-(3,4-dimethylphenyl)-.

Furthermore, computational methods can predict chiroptical properties, such as the specific optical rotation, which are essential for characterizing enantiomers. mdpi.comnih.gov By calculating the electronic circular dichroism (ECD) or optical rotatory dispersion (ORD) spectra, it is possible to correlate the calculated spectra with experimental data to assign the absolute configuration ((R) or (S)) of a synthesized sample. mdpi.com DFT calculations have been successfully used to establish the relationship between the helicity of a molecule's structure and the sign of its specific optical rotation. mdpi.comnih.gov

The relative energies of the (E)- and (Z)-isomers can also be determined computationally. The planarity of the butenenitrile backbone is influenced by the bulky 3,4-dimethylphenyl substituent, and DFT calculations can quantify the energetic cost of any deviation from planarity. These calculations are vital for predicting which geometric isomer is thermodynamically more stable.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Complex Molecule Synthesis

As an intermediate, 2-Butenenitrile, 3-(3,4-dimethylphenyl)- serves as a foundational component for the construction of more elaborate chemical architectures. Its nitrile and alkene functionalities provide reactive sites for a variety of chemical transformations.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govnih.gov Butenenitrile derivatives can act as crucial precursors in such reactions. For instance, the nitrile group can participate in reactions like the Strecker synthesis to form α-amino nitriles, which are precursors to amino acids. nih.gov Similarly, the activated double bond can undergo various addition reactions, making it a suitable component for building diverse molecular scaffolds.

The general utility of nitriles in MCRs is well-established. For example, in the Bucherer–Bergs reaction, a carbonyl compound, cyanide, and ammonium (B1175870) carbonate react to form a hydantoin, a key heterocyclic motif in medicinal chemistry. nih.gov While specific examples involving 2-Butenenitrile, 3-(3,4-dimethylphenyl)- in named MCRs are not extensively documented in readily available literature, its structural features suggest its potential as a substrate for developing novel MCRs to synthesize complex, biologically relevant molecules.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comossila.com The nitrile functionality of 2-Butenenitrile, 3-(3,4-dimethylphenyl)- is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.

For example, nitriles can be cyclized with other reagents to form pyridines, pyrimidines, imidazoles, and other aromatic and non-aromatic ring systems. The 3,4-dimethylphenyl substituent of the title compound would be incorporated into the final heterocyclic structure, influencing its steric and electronic properties. This allows for the fine-tuning of the properties of the resulting molecule, which is a key aspect of rational drug design and materials development. The use of substituted butenenitriles as building blocks provides a strategic advantage in creating libraries of diverse heterocyclic compounds for screening and optimization in various applications. abcr.com

Contributions to Polymer Science and Material Engineering

The unique combination of a nitrile group and a polymerizable double bond in butenenitrile derivatives makes them interesting candidates for applications in polymer science and material engineering.

In the context of polymer science, molecules containing carbon-carbon double bonds can act as monomers, the repeating units that form a polymer chain. While specific polymerization studies of 2-Butenenitrile, 3-(3,4-dimethylphenyl)- are not prominently reported, its structural similarity to other functionalized butenenitriles suggests its potential as a monomer or comonomer. The incorporation of the 3,4-dimethylphenyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified mechanical characteristics.

The nitrile group in the polymer side chain can also be a site for post-polymerization modification, allowing for the introduction of other functional groups and further tailoring of the material's properties.

Functional materials are designed to possess specific properties that enable them to perform a particular function. The nitrile group is known for its high polarity and ability to participate in strong dipole-dipole interactions. Materials incorporating butenenitrile derivatives could therefore exhibit interesting dielectric properties or could be used in applications requiring specific intermolecular interactions.

Furthermore, the aromatic dimethylphenyl group can contribute to the material's thermal and dimensional stability. The development of polymers and materials derived from 2-Butenenitrile, 3-(3,4-dimethylphenyl)- could lead to the creation of new functional materials with applications in areas such as electronics, coatings, and advanced composites.

Catalysis and Ligand Design Involving Butenenitrile Derivatives

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While direct applications of 2-Butenenitrile, 3-(3,4-dimethylphenyl)- in catalysis are not widely documented, derivatives of butenenitriles can be envisioned as components of more complex ligand structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.